Ethyl 3-chloro-4-hydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.98e-04 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-chloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOWIPYEPOVPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505758 | |
| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16357-41-8 | |
| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16357-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Overview of Halogenated Hydroxybenzoate Esters As Research Subjects
Among the diverse range of substituted benzoate (B1203000) esters, the halogenated hydroxybenzoate esters are of particular interest to the scientific community. The presence of a halogen atom (such as chlorine, bromine, or fluorine) and a hydroxyl (-OH) group on the aromatic ring imparts unique chemical characteristics. Halogenation can influence the acidity of the hydroxyl group, modify the molecule's lipophilicity, and provide a reactive site for further synthetic transformations.
The interplay between the electron-withdrawing nature of the halogen and the electron-donating character of the hydroxyl group creates a distinct electronic environment on the benzene (B151609) ring. This electronic fine-tuning is a key reason why these compounds are explored in various research domains. They can serve as precursors for agrochemicals, active pharmaceutical ingredients, and advanced polymers. For instance, the specific positioning of these functional groups dictates the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which is crucial for its function in material science and medicinal chemistry.
Significance of Ethyl 3 Chloro 4 Hydroxybenzoate in Academic Investigations
Classical Organic Synthesis Approaches
Traditional synthetic routes to this compound and related compounds rely on well-established organic reactions, primarily focusing on esterification and strategic functional group manipulations like halogenation and hydroxylation.
Esterification Reactions of 3-Chloro-4-hydroxybenzoic Acid
The most direct and common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 3-Chloro-4-hydroxybenzoic acid. nih.govnist.gov This acid-catalyzed reaction involves heating the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the ethanol molecule. Subsequent dehydration yields the desired ester and water.
The reaction residue is typically partitioned between a saturated sodium bicarbonate solution and an organic solvent like ethyl acetate (B1210297). The organic layer is then dried and concentrated to yield the product. chemicalbook.com
Table 1: Fischer Esterification of 3-Chloro-4-hydroxybenzoic Acid
| Reactants | Catalyst | Solvent | Product |
|---|
Halogenation and Hydroxylation Routes
Alternative classical syntheses can involve the strategic introduction of the chloro and hydroxyl groups onto a pre-existing ethyl benzoate scaffold. These multi-step sequences offer flexibility in synthesizing a variety of substituted benzoates. For instance, a synthetic pathway could begin with the nitration of a suitable precursor, followed by reduction of the nitro group to an amine. Subsequent diazotization and hydrolysis can introduce the hydroxyl group. semanticscholar.org
A related approach involves the synthesis of ethyl 4-(3-chlorobenzamido)benzoate, which starts with the esterification of 4-aminobenzoic acid, followed by amidation with 3-chlorobenzoyl chloride. eurjchem.com While not directly yielding the target compound, this demonstrates the modularity of classical methods in constructing substituted benzoates.
Advanced Synthetic Strategies
Modern synthetic chemistry has embraced more sophisticated and sustainable methods, including biocatalysis and stereoselective techniques, to produce this compound and its chiral analogues. These advanced strategies often provide higher selectivity and milder reaction conditions compared to classical approaches.
Chemo-Enzymatic Synthesis and Biocatalysis
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.gov For the synthesis of related chiral hydroxy esters, biocatalysis, particularly using enzymes like lipases and reductases, has proven to be highly effective. researchgate.netresearchgate.net
For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to optically active ethyl 4-chloro-3-hydroxybutanoate (CHBE) is a well-studied biocatalytic process. researchgate.netnih.gov This reaction often employs yeast cells or isolated carbonyl reductases, which can produce the desired (S)- or (R)-enantiomer with high enantiomeric excess. researchgate.netnih.gov The lipase (B570770) Novozym 435 has also been utilized for the kinetic resolution of racemic CHBE through aminolysis, yielding the (R)-enantiomer. researchgate.net
Table 2: Biocatalytic Synthesis of Ethyl 4-chloro-3-hydroxybutanoate (CHBE)
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Ethyl 4-chloro-3-oxobutanoate (COBE) | Recombinant E. coli with carbonyl reductase | (S)-CHBE | >99% nih.gov |
Stereoselective Synthesis of Related Chiral Building Blocks
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of stereoselective synthetic methods. While direct stereoselective synthesis of this compound is less common due to its achiral nature, the synthesis of chiral building blocks derived from or related to it is of significant interest.
The asymmetric reduction of prochiral ketones is a cornerstone of stereoselective synthesis. As mentioned previously, the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate is a prime example of producing a chiral precursor, ethyl 4-chloro-3-hydroxybutanoate, with high stereoselectivity. researchgate.netnih.gov This chiral hydroxy ester is a valuable intermediate for the synthesis of various biologically active molecules. researchgate.net
Polymerization of Derivatives: Monomer Synthesis
Derivatives of hydroxybenzoates can serve as monomers for the synthesis of novel polymers with specific properties. For instance, research has been conducted on the synthesis of polymers from 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoate-co-lactide. nih.gov The process involves the chemical modification of monomer precursors, followed by ring-closing to form dioxepinones. These monomers are then subjected to ring-opening polymerization to yield the final polymer. nih.gov This strategy highlights the potential for converting simple benzoate derivatives into functional macromolecules.
Derivatization and Functionalization Studies
The presence of reactive sites on the this compound molecule allows for a variety of chemical transformations. These modifications are pivotal in tuning the electronic, steric, and lipophilic properties of the parent compound, which can in turn influence its reactivity and potential applications.
Synthesis of Novel Hydrazone Derivatives from 3-Chloro-4-hydroxybenzoic Acid
A significant avenue for the derivatization of the 3-chloro-4-hydroxybenzoic acid framework involves the synthesis of hydrazone derivatives. This class of compounds is renowned for its broad spectrum of biological activities. The synthetic pathway to these hydrazones typically commences with the esterification of 3-chloro-4-hydroxybenzoic acid to its methyl ester, which is then converted to the corresponding hydrazide. The subsequent condensation of this hydrazide with a variety of substituted aldehydes yields the target hydrazone derivatives.
In a notable study, a series of fifteen novel hydrazide-hydrazone derivatives were synthesized starting from methyl-3-chloro-4-hydroxybenzoate. masterorganicchemistry.com The initial step involved the reaction of the starting ester with hydrazine (B178648) hydrate (B1144303) to furnish 3-chloro-4-hydroxy-benzohydrazide. This key intermediate was then reacted with a range of substituted benzaldehydes in the presence of a catalytic amount of glacial acetic acid to afford the desired hydrazones (compounds 6a-o ). masterorganicchemistry.com
The general synthetic route can be summarized as follows:
Esterification: 3-chloro-4-hydroxybenzoic acid is converted to its methyl or ethyl ester.
Hydrazinolysis: The resulting ester is treated with hydrazine hydrate to form 3-chloro-4-hydroxy-benzohydrazide.
Condensation: The benzohydrazide (B10538) is reacted with various aromatic aldehydes to yield the final hydrazone derivatives.
A selection of the synthesized hydrazone derivatives and their substituents are presented in the interactive table below.
| Compound ID | Ar-group |
| 6a | Phenyl |
| 6b | 4-Methylphenyl |
| 6c | 4-Methoxyphenyl |
| 6d | 4-Chlorophenyl |
| 6e | 2,4-Dichlorophenyl |
| 6f | 4-Fluorophenyl |
| 6g | 2-Nitrophenyl |
| 6h | 3-Nitrophenyl |
| 6i | 4-Nitrophenyl |
| 6j | 4-(Trifluoromethyl)phenyl |
| 6k | 4-(Trifluoromethoxy)phenyl |
| 6l | 2-(Trifluoromethyl)phenyl |
| 6m | 2,4-Difluorophenyl |
| 6n | 3,4-Difluorophenyl |
| 6o | 2-Methyl-4-fluorophenyl |
This table is based on data from the synthesis of novel hydrazone derivatives of 3-chloro-4-hydroxy-benzoic acid. masterorganicchemistry.com
These studies highlight a robust and versatile method for generating a library of novel compounds based on the 3-chloro-4-hydroxybenzoic acid scaffold, opening avenues for further investigation into their chemical and biological properties.
Alkylation and Acylation Strategies
The phenolic hydroxyl group of this compound is a prime site for alkylation and acylation reactions, leading to the formation of ether and ester derivatives, respectively. These transformations are fundamental in organic synthesis and are often employed to modify the physicochemical properties of phenolic compounds.
Alkylation Strategies:
The O-alkylation of this compound can be achieved through various methods, with the Williamson ether synthesis being a classic and widely applicable approach. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction.
The general conditions for the Williamson ether synthesis involve:
Base: A variety of bases can be used, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).
Solvent: The choice of solvent depends on the base and reactants, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being common.
Alkylating Agent: A range of alkyl halides (e.g., ethyl iodide, benzyl (B1604629) chloride) can be employed to introduce different alkyl groups.
For instance, the synthesis of ethenzamide (2-ethoxybenzamide) from salicylamide (B354443) via O-alkylation has been efficiently carried out using ethyl iodide in the presence of potassium carbonate. mdpi.com Similar conditions can be extrapolated for the O-alkylation of this compound to produce various ether derivatives, such as ethyl 3-chloro-4-ethoxybenzoate. The commercial availability of ethyl 3-chloro-4-ethoxybenzoate further confirms the viability of this synthetic transformation. sigmaaldrich.com
Acylation Strategies:
The O-acylation of the phenolic hydroxyl group in this compound can be readily accomplished using standard esterification methods. The Schotten-Baumann reaction is a well-established procedure for this purpose, which typically involves the reaction of the phenol (B47542) with an acyl chloride or anhydride (B1165640) in the presence of a base.
Key features of the Schotten-Baumann reaction include:
Acylating Agent: Acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) are commonly used.
Base: An aqueous solution of a base like sodium hydroxide or pyridine (B92270) is often employed to neutralize the hydrogen halide formed during the reaction and to activate the phenol.
Reaction Conditions: The reaction is often carried out in a two-phase system (e.g., water and an organic solvent) or in a basic solvent like pyridine.
These alkylation and acylation strategies provide a straightforward and effective means to diversify the chemical structure of this compound, yielding a range of ether and ester derivatives with potentially altered biological and physical characteristics.
Environmental Fate and Biotransformation of Chlorinated Hydroxybenzoates
Microbial Degradation Pathways
The microbial breakdown of 3-chloro-4-hydroxybenzoate, the primary metabolite of Ethyl 3-chloro-4-hydroxybenzoate, proceeds through distinct anaerobic and aerobic pathways. These pathways involve a series of enzymatic reactions that ultimately lead to the cleavage of the aromatic ring and the formation of central metabolic intermediates.
Under anaerobic conditions, such as those found in freshwater sediments, the degradation of 3-chloro-4-hydroxybenzoate can proceed through two competing initial transformation routes. nih.govnih.gov In non-acclimated microbial consortia, both reductive dechlorination and decarboxylation occur simultaneously. nih.gov One pathway involves the initial reductive removal of the chlorine atom to form 4-hydroxybenzoate (B8730719). The other pathway begins with the decarboxylation of the molecule to produce 2-chlorophenol. nih.govnih.gov Both of these primary intermediates, 4-hydroxybenzoate and 2-chlorophenol, are subsequently converted to phenol (B47542). Phenol is then carboxylated to benzoate (B1203000), which serves as a key intermediate before being mineralized to methane (B114726) and carbon dioxide by methanogenic consortia. nih.govnih.gov
The specific pathway that predominates can be influenced by the pre-exposure of the microbial community to certain compounds. For instance, in sediments adapted to 3-chlorobenzoate (B1228886), the degradation of 3-chloro-4-hydroxybenzoate proceeds stoichiometrically via reductive dechlorination to 4-hydroxybenzoate. nih.gov Conversely, in sediments adapted to 4-hydroxybenzoate, the initial step is decarboxylation, leading to the accumulation of 2-chlorophenol. nih.gov
In aerobic environments, the biotransformation of chlorinated aromatic compounds typically involves oxygenase enzymes. While direct studies on this compound are limited, the degradation pathways can be inferred from studies on analogous compounds like 4-hydroxybenzoate and chlorobenzoates. The aerobic degradation of 4-hydroxybenzoate, a key intermediate in the anaerobic pathway and a potential product of aerobic dechlorination, is well-documented. mdpi.com It is hydroxylated by 4-hydroxybenzoate-3-hydroxylase to form protocatechuate. mdpi.com This dihydroxy intermediate then undergoes ring cleavage by dioxygenase enzymes, such as protocatechuate 3,4-dioxygenase or protocatechuate 4,5-dioxygenase, which opens the aromatic ring and funnels the resulting products into the tricarboxylic acid (TCA) cycle. mdpi.com
For chlorinated benzoates, aerobic degradation often proceeds via initial dioxygenation and subsequent dearomatization. For example, Pseudomonas aeruginosa 3mT degrades 3-chlorobenzoate by converting it to 3-chlorocatechol, which is then processed through a modified ortho-cleavage pathway. nih.gov
Reductive dehalogenation is a critical step in the breakdown of many chlorinated aromatic compounds, involving the replacement of a halogen substituent with a hydrogen atom. This process is particularly prominent under anaerobic conditions, where the chlorinated compound can be used as a terminal electron acceptor in a process known as dehalorespiration. nih.govnih.gov In the anaerobic degradation of 3-chloro-4-hydroxybenzoate, reductive dechlorination is one of the two initial transformation steps, yielding 4-hydroxybenzoate. nih.gov
Interestingly, reductive dehalogenation is not exclusive to anaerobic environments. Some aerobic bacteria have demonstrated the ability to carry out this reaction. For instance, the aerobic strain Delftia sp. EOB-17 can reductively dehalogenate 3,5-dibromo-4-hydroxybenzoate (B1263476) to 3-bromo-4-hydroxybenzoate and subsequently to 4-hydroxybenzoate under aerobic conditions. nih.govresearchgate.net This suggests that aerobic microbes may also possess the enzymatic machinery to dechlorinate 3-chloro-4-hydroxybenzoate.
Oxidative decarboxylation is a reaction where a carboxyl group is removed from a molecule, often with concomitant oxidation. In the context of aromatic compound degradation, this can be an important step in preparing the ring for cleavage. During the aerobic catabolism of 4-hydroxybenzoate by Pseudarthrobacter phenanthrenivorans Sphe3, the intermediate protocatechuate can be oxidatively decarboxylated to form hydroxyquinol. mdpi.com This represents an alternative fate for protocatechuate, diverging from the more common direct ring-fission pathways. mdpi.com This hydroxyquinol pathway has also been reported in other bacterial strains like Rhodococcus jostii RHA1. mdpi.com
The elucidation of degradation pathways relies on the identification of transient metabolic intermediates. Studies on the biotransformation of 3-chloro-4-hydroxybenzoate and its analogues have identified several key metabolites, confirming the proposed degradation routes.
Table 1: Identified Intermediate Metabolites in the Degradation of 3-Chloro-4-hydroxybenzoate and Related Compounds
| Initial Compound | Condition | Intermediate Metabolite(s) | Organism/System | Reference(s) |
| 3-Chloro-4-hydroxybenzoate | Anaerobic | 4-Hydroxybenzoate, 2-Chlorophenol, Phenol, Benzoate | Freshwater Sediment | nih.gov, nih.gov |
| 4-Hydroxybenzoate | Aerobic | Protocatechuate (PCA) | Pseudarthrobacter phenanthrenivorans Sphe3 | mdpi.com |
| Protocatechuate | Aerobic | Hydroxyquinol | Pseudarthrobacter phenanthrenivorans Sphe3 | mdpi.com |
| 3,5-Dibromo-4-hydroxybenzoate | Aerobic | 3-Bromo-4-hydroxybenzoate, 4-Hydroxybenzoate | Delftia sp. EOB-17 | nih.gov, researchgate.net |
| 3-Chlorobenzoate | Aerobic | 3-Chlorocatechol | Pseudomonas aeruginosa 3mT | nih.gov |
Enzymology of Degradation
The microbial degradation of chlorinated hydroxybenzoates is orchestrated by a suite of specialized enzymes. The initial hydrolysis of this compound is carried out by non-specific esterases or lipases. nih.gov Subsequent transformations of the 3-chloro-4-hydroxybenzoate molecule involve several key enzyme classes.
Dehalogenases: These enzymes catalyze the removal of halogen atoms. In the anaerobic pathway, reductive dehalogenases are responsible for converting 3-chloro-4-hydroxybenzoate to 4-hydroxybenzoate. nih.gov In some aerobic bacteria, hydrolytic dehalogenases can also cleave the carbon-halogen bond. For example, 4-chlorobenzoate (B1228818) dehalogenase from Pseudomonas sp. CBS 3 hydrolytically replaces the chlorine atom with a hydroxyl group from water to form 4-hydroxybenzoate. nih.gov
Oxygenases: This large family of enzymes incorporates oxygen into substrates and is central to aerobic degradation pathways.
Monooxygenases: These enzymes, such as 4-hydroxybenzoate-3-hydroxylase, introduce a single hydroxyl group onto the aromatic ring, a crucial step for activating the ring for subsequent cleavage. mdpi.com
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen and are responsible for the cleavage of the aromatic ring. Enzymes like protocatechuate 3,4-dioxygenase and chlorocatechol 1,2-dioxygenase break open the ring structure, a definitive step in the degradation process. mdpi.comnih.gov
Other Enzymes:
Decarboxylases: These enzymes remove carboxyl groups. In the anaerobic pathway, a decarboxylase is responsible for converting 3-chloro-4-hydroxybenzoate to 2-chlorophenol. nih.gov
Synthases: In some anaerobic pathways, benzoate is activated to benzoyl-CoA by a synthetase before ring reduction. uni-konstanz.de
Table 2: Key Enzymes in the Biotransformation of Chlorinated Hydroxybenzoates
| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Pathway | Reference(s) |
| Hydrolase | Esterase | This compound → 3-Chloro-4-hydroxybenzoate + Ethanol (B145695) | Initial Step | nih.gov |
| Dehalogenase | Reductive Dehalogenase | 3-Chloro-4-hydroxybenzoate → 4-Hydroxybenzoate | Anaerobic | nih.gov |
| Dehalogenase | 4-Chlorobenzoate dehalogenase | 4-Chlorobenzoate → 4-Hydroxybenzoate | Aerobic (Hydrolytic) | nih.gov |
| Decarboxylase | Aromatic acid decarboxylase | 3-Chloro-4-hydroxybenzoate → 2-Chlorophenol | Anaerobic | nih.gov |
| Monooxygenase | 4-Hydroxybenzoate-3-hydroxylase | 4-Hydroxybenzoate → Protocatechuate | Aerobic | mdpi.com |
| Dioxygenase | Protocatechuate 3,4-dioxygenase | Protocatechuate → β-Carboxy-cis,cis-muconate (Ring Cleavage) | Aerobic | mdpi.com |
| Dioxygenase | Chlorocatechol 1,2-dioxygenase | 3-Chlorocatechol → 2-Chloro-cis,cis-muconate (Ring Cleavage) | Aerobic | nih.gov |
Role of Specific Dehalogenases and Dioxygenases
The initial and most crucial step in the aerobic biodegradation of many chlorinated aromatic compounds is the cleavage of the carbon-halogen bond, a reaction often catalyzed by dehalogenases, or the oxygenolytic attack on the aromatic ring by dioxygenases.
Dehalogenases are enzymes that catalyze the removal of halogen substituents from organic compounds. In the context of chlorinated hydroxybenzoates, their action is pivotal. For instance, the anaerobic degradation of 3-chloro-4-hydroxybenzoate, the carboxylic acid analog of the target ethyl ester, has been shown to proceed via reductive dechlorination. In this process, a chlorine atom is replaced by a hydrogen atom. Studies on anaerobic freshwater sediment have demonstrated that 3-chloro-4-hydroxybenzoate can be dechlorinated to 4-hydroxybenzoate. nih.gov This initial dechlorination step is critical as it can reduce the toxicity of the compound and render the resulting molecule more amenable to subsequent degradation.
Dioxygenases are a class of enzymes that incorporate both atoms of molecular oxygen into a substrate. In the aerobic degradation of chlorinated aromatic compounds, dioxygenases play a key role in initiating the breakdown of the aromatic ring. For compounds like chlorobenzoates, ring-cleavage dioxygenases, such as chlorocatechol 1,2-dioxygenase and chlorocatechol 2,3-dioxygenase, are essential. nih.gov These enzymes cleave the dihydroxylated aromatic ring of intermediates like chlorocatechols. The specific degradation pathway, whether it proceeds via an ortho or meta cleavage pathway, is determined by the type of dioxygenase involved. For example, the degradation of 3-chlorobenzoate by various bacteria, including Caballeronia, Paraburkholderia, and Cupriavidus species, has been shown to proceed through the formation of chlorocatechols, which are then subject to ring cleavage by chlorocatechol dioxygenases. nih.gov The degradation of 3-chlorobenzoate can also be initiated by a benzoate-1,2-dioxygenase. researchgate.net
The table below summarizes key enzymes involved in the degradation of chlorinated benzoates and their functions.
| Enzyme Class | Specific Enzyme Example | Function in Degradation Pathway | Reference |
| Dehalogenase | Reductive Dehalogenase | Removes chlorine from the aromatic ring, forming a less halogenated intermediate. | nih.gov |
| Dioxygenase | Chlorocatechol 1,2-dioxygenase | Catalyzes the ortho-cleavage of the chlorocatechol ring. | nih.gov |
| Dioxygenase | Chlorocatechol 2,3-dioxygenase | Catalyzes the meta-cleavage of the chlorocatechol ring. | nih.gov |
| Dioxygenase | Benzoate-1,2-dioxygenase | Initiates the degradation of 3-chlorobenzoate. | researchgate.net |
Flavin Monooxygenase Involvement in Catabolism
While dehalogenases and dioxygenases are central to the primary breakdown of the aromatic ring of chlorinated hydroxybenzoates, other enzymes, such as flavin-dependent monooxygenases (FMOs), can also be involved in the broader catabolic pathways of xenobiotics. FMOs are a family of enzymes that catalyze the oxygenation of a wide range of compounds containing nucleophilic heteroatoms.
The initial step in the microbial degradation of this compound is likely the hydrolysis of the ethyl ester to form 3-chloro-4-hydroxybenzoic acid. This reaction is a common preliminary step in the breakdown of ester-containing xenobiotics. Following this, monooxygenases could potentially play a role in modifying the resulting chlorinated hydroxybenzoic acid.
Flavin-dependent monooxygenases utilize a flavin cofactor (FAD or FMN) to activate molecular oxygen and transfer one oxygen atom to the substrate. While direct evidence for the specific involvement of FMOs in the catabolism of this compound is limited, their known function in hydroxylating aromatic compounds suggests a potential role. For example, some monooxygenases can hydroxylate aromatic rings, which can be a prerequisite for subsequent ring cleavage by dioxygenases. This hydroxylation can also alter the electronic properties of the aromatic ring, potentially facilitating subsequent enzymatic attacks, including dechlorination.
Factors Influencing Biodegradation Kinetics and Pathways
The rate and pathway of the biodegradation of chlorinated hydroxybenzoates are influenced by a multitude of environmental and biological factors.
Substrate Concentration: The concentration of the contaminant can significantly impact its degradation rate. Studies on the biodegradation kinetics of various chlorobenzoic acids by Enterobacter aerogenes have shown that at high concentrations, substrate inhibition can occur. tandfonline.comresearchgate.net The Haldane single-substrate model is often used to describe this phenomenon, which accounts for both substrate limitation at low concentrations and inhibition at high concentrations. tandfonline.comresearchgate.net The degradation of different chlorobenzoate isomers can exhibit different kinetic parameters, indicating varying efficiencies of microbial utilization. tandfonline.comresearchgate.net
Presence of Co-substrates and Competing Compounds: The presence of other organic compounds can influence the biodegradation of a target contaminant. In some cases, the presence of a readily utilizable carbon source can enhance the degradation of a more recalcitrant compound through co-metabolism. oup.com Conversely, the presence of structurally similar compounds can lead to competitive inhibition, where multiple substrates compete for the active site of the same enzyme, potentially slowing down the degradation of the target compound. oup.com For instance, the degradation of 4-chlorobenzoate can be inhibited by the presence of other dichlorobenzoic acids. oup.com
Environmental Conditions: Key environmental parameters such as pH, temperature, and the availability of oxygen play a crucial role. jbarbiomed.comnih.gov Most microbial degradation processes have optimal ranges for these parameters, and deviations can significantly reduce the rate of degradation. Oxygen is a particularly critical factor, as it is a required co-substrate for dioxygenases in aerobic degradation pathways. jbarbiomed.comnih.gov Under anaerobic conditions, different degradation pathways, such as reductive dechlorination, become dominant. nih.gov
Microbial Community Composition: The presence of microorganisms with the appropriate catabolic genes is a prerequisite for biodegradation. The composition and adaptability of the microbial community in a contaminated environment will ultimately determine the fate of the chlorinated hydroxybenzoate. oup.com The degradation of 3-chlorobenzoate has been observed in various bacterial genera, highlighting the diversity of microbes capable of metabolizing these compounds. nih.gov
The following table outlines the degradation percentages of different chlorobenzoic acids by Enterobacter aerogenes over time, illustrating the kinetics of biodegradation.
| Compound | Degradation after 24h (%) | Degradation after 48h (%) | Degradation after 72h (%) | Reference |
| 2-Chlorobenzoic acid | ~30 | ~47 | ~87 | tandfonline.com |
| 3-Chlorobenzoic acid | ~40 | ~60 | ~88 | tandfonline.com |
| 4-Chlorobenzoic acid | ~45 | ~63 | ~91 | tandfonline.com |
| 3,4-Dichlorobenzoic acid | ~42 | ~61 | ~90 | tandfonline.com |
Applications in Materials Science and Polymer Chemistry
Development of pH-Responsive Polymeric Materials
Polymers that exhibit a response to changes in pH are of significant interest for applications in controlled drug release and biosensing. The phenolic hydroxyl group on the MCH monomer, derived from Ethyl 3-chloro-4-hydroxybenzoate, provides this pH-responsive behavior.
The synthesis of well-defined block copolymers is a cornerstone of modern polymer chemistry, allowing for the creation of materials with distinct, phase-separated domains and versatile functionalities. mdpi.com A notable example involves the synthesis of block copolymers using the MCH monomer. In one study, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization was employed to create block copolymers of MCH with poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA). rsc.org This technique allows for precise control over the polymer chain length and architecture.
The synthesis process typically involves a two-step approach:
Synthesis of a macro-chain transfer agent (macro-CTA): A hydrophilic polymer block, such as PEGMA, is first polymerized using a RAFT agent.
Chain extension with the functional monomer: The PEGMA macro-CTA is then used to initiate the polymerization of the MCH monomer, resulting in a diblock copolymer (e.g., PEGMA-b-PMCH).
The resulting amphiphilic block copolymers consist of a permanently hydrophilic PEGMA block and a pH-responsive PMCH block.
The pH-responsive nature of polymers containing the MCH monomer is governed by the pKa of its phenolic hydroxyl group. The pKa is the pH at which this group is 50% ionized. Below the pKa, the phenol (B47542) group is protonated and largely uncharged, rendering the polymer block hydrophobic. Above the pKa, the phenol group deprotonates to form a phenolate (B1203915) anion, which increases the hydrophilicity of the polymer block.
The introduction of a chlorine atom ortho to the hydroxyl group in the MCH monomer is a deliberate design choice to lower the pKa of the phenol compared to an unsubstituted phenol. This electron-withdrawing effect makes the proton more acidic and thus lowers the pKa, which is crucial for triggering a pH response in a physiologically relevant range (typically between pH 5.0 and 7.4). By carefully designing the monomer, the pKa of the resulting polymer can be modulated to suit specific applications. For instance, polymers that become more hydrophilic in the slightly acidic environment of a tumor would be desirable for targeted drug delivery.
Design of Drug Delivery Nanocarriers
The amphiphilic nature of block copolymers like PEGMA-b-PMCH allows them to self-assemble in aqueous solutions into core-shell nanostructures, such as micelles and polymersomes, which are excellent candidates for drug delivery vehicles. rsc.org
In an aqueous environment, the amphiphilic block copolymers will self-assemble to minimize the exposure of the hydrophobic block to water. Depending on the relative block lengths and the concentration of the polymer, different morphologies can be achieved: rsc.org
Micelles: These are typically spherical structures with a hydrophobic core (formed by the PMCH block at a pH below its pKa) and a hydrophilic corona (formed by the PEGMA block). The hydrophobic core can encapsulate poorly water-soluble drugs.
Polymersomes: These are vesicular structures with an aqueous core and a membrane composed of the block copolymer. The hydrophobic PMCH blocks form the inner part of the membrane, while the hydrophilic PEGMA blocks form the inner and outer surfaces of the membrane. Polymersomes can encapsulate both hydrophobic drugs within their membrane and hydrophilic drugs in their aqueous core.
The formation and stability of these nanocarriers are highly dependent on the pH of the surrounding medium due to the pH-responsive nature of the PMCH block.
The pH-responsiveness of the PMCH block is the key to the "smart" behavior of these drug delivery systems. rsc.org When the pH of the environment is below the pKa of the PMCH block, the block is hydrophobic, and the nanocarriers are stable. However, as the pH increases to values above the pKa, the PMCH block becomes ionized and hydrophilic. This change in polarity leads to the destabilization and disassembly of the nanocarrier structure.
This pH-triggered disassembly provides a mechanism for controlled drug release. For example, a drug-loaded nanocarrier can be designed to be stable in the bloodstream (at pH 7.4) but to release its payload in the more acidic environment of endosomes or lysosomes within cancer cells (pH 5.0-6.5). The specific release mechanism can be further tailored by adjusting the pKa of the responsive block through monomer design.
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of this compound, providing the means to separate the compound from complex matrices and quantify it with high accuracy.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis and quantification of benzoate (B1203000) derivatives. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, proving to be simple, selective, sensitive, and accurate. longdom.orgresearchgate.net
Method development for a related compound, Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate, utilizes a reversed-phase approach with a straightforward mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com The separation is commonly achieved on a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. longdom.orgsielc.com Such liquid chromatography methods are often scalable and can be adapted for the isolation of impurities through preparative separation. sielc.com The development process involves optimizing the mobile phase composition, flow rate, and column type to ensure a good separation of the main compound from any potential impurities or degradation products. longdom.orgresearchgate.net
| Parameter | Typical Condition | Reference |
|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | longdom.orgresearchgate.netsielc.com |
| Stationary Phase/Column | C18 or Low-Silanol Activity RP Column | longdom.orgsielc.com |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid) | longdom.orgsielc.com |
| Detection | UV-Vis Detector (e.g., at 230 nm) | longdom.org |
| Flow Rate | Typically around 1.0 mL/min | longdom.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. epa.govjapsonline.com It is particularly useful for the analysis of related substances and potential impurities that may be present in a sample of this compound. nih.gov GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent method for identifying unknown components in a mixture. rjptonline.orgresearchgate.net
In practice, a sample is vaporized and separated on a capillary column. japsonline.com The separated components then enter the mass spectrometer, which provides detailed mass spectra that can be used to identify the compounds by comparing them to spectral libraries, such as those from NIST. epa.govnih.gov This method has been successfully used to characterize a wide variety of organic compounds, including benzoate derivatives and other aromatic compounds, in various samples. epa.govnih.gov For less volatile compounds, a derivatization step may be required to increase their volatility for GC-MS analysis.
Spectroscopic Characterization in Research
Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. eurjchem.com Techniques like NMR and MS provide detailed information about the molecular structure and mass. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons on the benzene (B151609) ring. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including those in the carbonyl group, the ethyl group, and the substituted benzene ring. chemicalbook.com The specific chemical shifts and splitting patterns of these signals allow for the unambiguous confirmation of the compound's constitution, including the substitution pattern on the aromatic ring. chemicalbook.com Spectroscopic data is a key component in confirming the structure of newly synthesized compounds. eurjchem.com
Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. researchgate.netresearchgate.net For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₉H₉ClO₃). semanticscholar.org
The mass spectrum of the parent compound, 3-Chloro-4-hydroxybenzoic acid, shows a prominent molecular ion peak. nih.govnist.gov For this compound, various ionization techniques can be used, and the resulting mass-to-charge ratios (m/z) of different adducts (e.g., [M+H]⁺, [M+Na]⁺) can be precisely measured. uni.lu This data is crucial for confirming the identity of the compound in a sample. uni.lu
Computational Approaches in Analytical Studies
In modern analytical chemistry, computational studies are increasingly used to predict and understand the properties of molecules. For this compound, computational tools can predict various analytical parameters. uni.lu
One such application is the prediction of collision cross-section (CCS) values. uni.lu CCS is an important parameter in ion mobility-mass spectrometry that relates to the size and shape of an ion. Predicted CCS values for different adducts of this compound can be calculated and used to support experimental identification. uni.lu These computational approaches provide valuable data that complements experimental findings and aids in the confident characterization of the compound. uni.lu
Advanced Analytical Methodologies for Characterization and Quantification
Advanced Mass Spectrometry Techniques
Modern mass spectrometry-based approaches offer high sensitivity and selectivity for the analysis of this compound. Techniques such as ion mobility spectrometry-mass spectrometry (IMS-MS) provide an additional dimension of separation based on the size, shape, and charge of the ion, which is expressed as the collision cross section (CCS).
The predicted Collision Cross Section (CCS) is a significant parameter in the field of ion mobility spectrometry, offering valuable information for the structural characterization and identification of compounds. CCS values, which represent the effective area of an ion in the gas phase, can be computationally predicted for different adducts of a molecule. These predictions are instrumental in identifying this compound in complex samples by matching experimental data with theoretical values.
For this compound, predicted CCS values have been calculated for a range of adducts, providing a reference for its identification using ion mobility-mass spectrometry. The values, expressed in square angstroms (Ų), vary depending on the adduct formed in the mass spectrometer's ion source. uni.lu The table below details the predicted CCS values for various adducts of this compound. uni.lu
Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 201.03130 | 137.0 |
| [M+Na]⁺ | 223.01324 | 146.7 |
| [M-H]⁻ | 199.01674 | 139.9 |
| [M+NH₄]⁺ | 218.05784 | 156.9 |
| [M+K]⁺ | 238.98718 | 143.4 |
| [M+H-H₂O]⁺ | 183.02128 | 132.8 |
| [M+HCOO]⁻ | 245.02222 | 155.5 |
| [M+CH₃COO]⁻ | 259.03787 | 180.2 |
| [M+Na-2H]⁻ | 220.99869 | 141.8 |
| [M]⁺ | 200.02347 | 140.8 |
| [M]⁻ | 200.02457 | 140.8 |
Data sourced from CCSbase predictions. uni.lu
These predicted values serve as a powerful tool for analytical chemists, enabling more confident identification of this compound in analytical workflows, especially when authentic standards are unavailable for direct comparison. The consistency of these predicted values with experimentally determined CCS values can significantly enhance the reliability of compound annotation in metabolomics and other complex mixture analyses.
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the investigation of the electronic structure of molecules. Such studies provide information on orbital energies, electron density distribution, and molecular reactivity descriptors.
Although specific DFT studies on Ethyl 3-chloro-4-hydroxybenzoate are not readily found, research on similar substituted benzoates provides a solid foundation for understanding its electronic properties. For instance, DFT calculations have been successfully employed to analyze the molecular structure and UV absorption spectra of other hydroxybenzoate derivatives used in applications like sunscreens. researchgate.net These studies often utilize functionals like B3LYP with various basis sets to determine optimized geometries and electronic transitions. researchgate.net
For a molecule like this compound, DFT calculations would likely reveal the influence of the electron-withdrawing chloro group and the electron-donating hydroxyl group on the aromatic ring's electron density. The interplay of these substituents would affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial in determining its chemical reactivity and spectral properties.
In a related context, DFT has been used to study the nonlinear optical (NLO) properties of other ethyl benzoate (B1203000) derivatives, where intramolecular charge transfer plays a key role. royalsocietypublishing.org Similar charge transfer characteristics can be anticipated in this compound, influenced by its specific substitution pattern.
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a protein's active site.
Direct molecular docking studies featuring this compound are not prominently available. However, the principles of molecular docking have been applied to a wide array of benzoic acid derivatives to explore their potential biological activities. nih.gov These studies typically involve identifying a target protein and computationally assessing the binding affinity and interaction modes of various ligands.
For this compound, a hypothetical docking study would involve identifying a relevant biological target. The molecule's functional groups—the hydroxyl, chloro, and ethyl ester moieties—would be key determinants of its binding interactions, which could include hydrogen bonds, halogen bonds, and hydrophobic interactions. For example, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the chloro group could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.
Studies on derivatives of the structurally similar chloroquine (B1663885) have utilized molecular docking and subsequent molecular dynamics simulations to refine the understanding of ligand-protein interactions, highlighting the importance of specific residues in forming stable complexes. nih.gov
Conformational Analysis and Molecular Dynamics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a time-resolved picture of the conformational changes and dynamics of a molecule.
Specific conformational analysis or MD simulation data for this compound is scarce in the literature. However, research on related compounds provides a template for what such an analysis would entail. For example, the conformational landscape of a related monomer, 2-(methacryloyloxy)ethyl-3-chloro-4-hydroxybenzoate (MCH), has been considered in the context of its polymerization and the pH-responsive behavior of the resulting polymers. researchgate.netresearchgate.net
A conformational analysis of this compound would focus on the rotation around the C-O bond of the ester group and the C-C bond connecting the carboxyl group to the benzene (B151609) ring. The orientation of the ethyl group and the potential for intramolecular hydrogen bonding between the hydroxyl and ester groups would be key areas of investigation.
Molecular dynamics simulations could provide further insights into the flexibility of the molecule and its interactions with solvent molecules. researchgate.net For polymers containing the related MCH monomer, computational molecular dynamics modeling has been used to complement experimental results, offering a deeper understanding of the system's behavior. researchgate.net
Investigation of Reaction Mechanisms via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating reaction barriers.
While there are no specific studies on the reaction mechanisms of this compound using quantum chemical calculations, such methods have been applied to understand the reactivity of similar phenolic compounds. For instance, quantum chemical calculations have been used to support the formation of intermediate forms in substituted salicylates, where short distances between phenolic and carboxylate oxygen atoms are observed. researchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes
The future of Ethyl 3-chloro-4-hydroxybenzoate synthesis is geared towards greener, more efficient, and highly selective methodologies. While traditional chemical syntheses exist, emerging research focuses on biocatalysis and chemo-enzymatic strategies to improve sustainability.
Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis offers a promising alternative to conventional chemical routes. The use of enzymes such as lipases for esterification and halogenases for regioselective halogenation is a key area of exploration. researchgate.netnih.govresearchgate.net Haloperoxidases, for instance, can catalyze halogenation reactions under mild conditions using hydrogen peroxide. rsc.org Researchers are investigating one-pot chemo-enzymatic cascades that combine chemical steps with enzymatic reactions to streamline the synthesis of complex molecules and reduce waste. nih.gov For example, a reaction could involve the enzymatic halogenation of a precursor followed by a lipase-catalyzed esterification to yield the final product.
Advanced Chemical Synthesis: Refinements in chemical synthesis are also underway. For instance, a method for producing the related mthis compound involves partitioning the product between a saturated sodium bicarbonate solution and ethyl acetate (B1210297) after the initial reaction. chemicalbook.com Another approach, used for synthesizing 3-hydroxy-4-fluorobenzoic acid, involves the carboxylation of a corresponding phenol (B47542), a strategy that could be adapted for the chloro-analogue. google.com
These novel routes aim to provide higher yields, reduce the use of hazardous reagents, and offer greater control over the final product's structure and purity.
Advanced Pharmacological Profiling and Target Identification
The structural motifs within this compound suggest its potential as a building block for new therapeutic agents. Future research will involve extensive screening and targeted design to uncover its pharmacological capabilities.
Scaffold for Bioactive Molecules: The compound serves as a key intermediate in the synthesis of more complex molecules with demonstrated biological activity. For example, the closely related 4-Chloro-3-hydroxybenzoic Acid Ethyl Ester is a known constituent in the synthesis of benzimidazole (B57391) and benzoxazole-based enhancers of lipoprotein lipase (B570770) activity. chemicalbook.com Derivatives of benzoxazole (B165842) have been synthesized and screened for anti-inflammatory properties. researchgate.net
Anti-inflammatory and Analgesic Potential: Research into substituted dihydroxybenzoic acids has indicated their potential as anti-inflammatory agents. nih.gov Furthermore, benzimidazole derivatives, which can be synthesized from precursors like this compound, have shown promising central analgesic and anti-inflammatory activities in preclinical studies. banglajol.infobanglajol.inforesearchgate.net
Anticancer Drug Development: A significant emerging area is the use of the 3-chloro-4-aminobenzoate scaffold (a derivative of the title compound) to design inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Recent studies have shown that new derivatives, such as those incorporating 1,3,4-oxadiazole (B1194373) and hydrazine-1-carbothioamide moieties, can induce cytotoxicity in cancer cell lines by targeting EGFR and activating apoptotic pathways. nih.gov This positions this compound as a valuable starting material for novel anti-cancer agents.
Future pharmacological profiling will likely involve high-throughput screening against a wide range of biological targets to identify new therapeutic applications.
Elucidation of Environmental Remediation Strategies
Chlorinated aromatic compounds are common environmental pollutants. Research is actively exploring methods to degrade this compound and similar chemicals, turning a potential environmental liability into a subject of remediation research.
Microbial Degradation: Chlorinated benzoates are known to be biodegradable under both aerobic and anaerobic conditions. Aerobic bacteria can utilize these compounds as a source of carbon and energy, typically initiating degradation with dioxygenase enzymes to yield chlorocatechols. nih.gov Under anaerobic conditions, reductive dehalogenation is a key process, where bacteria, including those from the genus Dehalococcoides, remove chlorine atoms. nih.govnih.gov This process can convert highly chlorinated compounds into less chlorinated, more easily degradable forms.
Advanced Oxidation and Reduction Processes: Electrochemical methods are emerging as a powerful tool for the complete dechlorination of persistent aromatic compounds. electrochem.org Techniques include direct electrochemical reduction at an electrode or using catalysts like Fe-ZSM-5 to accelerate degradation. nih.govacs.org Another strategy involves using mediators, such as the naphthalene (B1677914) radical anion, which is generated electrochemically and possesses strong reduction power to enable rapid dechlorination. electrochem.org Additionally, photoelectrocatalysis, which uses light-driven processes to degrade pollutants, offers a promising avenue for the remediation of chlorinated hydrocarbons. gre.ac.uk These advanced processes are highly effective for breaking down recalcitrant organic pollutants in water and soil. semanticscholar.org
Innovations in Polymer Applications
The functional groups on this compound make it an attractive monomer or additive for creating specialized polymers with tailored properties.
Functional Monomers for Copolyesters: The chlorinated analogue of p-hydroxybenzoic acid, 3-chloro-4-hydroxybenzoic acid, has been successfully used in the synthesis of thermotropic (liquid crystalline) copolyesters. capes.gov.br This demonstrates the direct applicability of such chlorinated hydroxybenzoate structures in creating high-performance polymers. The presence of the chlorine atom can modify properties such as thermal stability, solubility, and liquid crystalline behavior.
Development of Antimicrobial and Degradable Polymers: There is growing interest in creating functional polymers with inherent biological activity. Inspired by natural depsides (compounds formed from hydroxybenzoic acids), researchers are developing polymers with antimicrobial properties. nih.gov By incorporating hydroxybenzoate units into polymer chains, such as polylactides, it is possible to create materials that are both antimicrobial and biodegradable, making them suitable for biomedical applications. nih.gov
Catalysts for Polymerization: The parent structure, p-hydroxybenzoic acid, has been used as a linker to create metal-organic frameworks (MOFs). rsc.org These MOFs have shown catalytic activity in the ring-opening polymerization of cyclic esters like ε-caprolactone. This suggests a potential future application where this compound could be used to create functionalized MOFs that act as heterogeneous catalysts in polymer synthesis. rsc.org
Development of Integrated Analytical and Computational Workflows
To fully understand and exploit the properties of this compound, researchers are developing integrated workflows that combine sophisticated analytical techniques with powerful computational modeling.
Advanced Analytical Methods: The analysis of this compound and its derivatives relies on a suite of analytical techniques. For a closely related compound, Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate, a reverse-phase high-performance liquid chromatography (HPLC) method has been established for separation and analysis. sielc.com Such chromatographic methods, often coupled with mass spectrometry (GC-MS), are essential for purity assessment, reaction monitoring, and pharmacokinetic studies. Spectroscopic methods like NMR and IR are routinely used for structural confirmation. nih.gov
Computational Modeling and Simulation: Computational chemistry is playing an increasingly vital role. Molecular modeling has been used to understand the structural conformation of related N,N-disubstituted aminophenylazo-4-benzoates. tandfonline.com For drug discovery applications, in silico docking studies are used to predict the binding patterns of benzoate (B1203000) derivatives to biological targets like the EGFR tyrosine kinase, helping to prioritize candidates for synthesis and testing. nih.gov Furthermore, computational methods are used to predict key physicochemical properties, such as the collision cross section (CCS) values, which are important for mass spectrometry-based identification. uni.lu Advanced spectroscopic techniques combined with computational analysis, such as avoided level crossing muon spin resonance (ALC-μSR), are being used to study the dynamics of substituted benzoate anions in complex environments like surfactant bilayers. nih.gov
These integrated workflows accelerate the research and development cycle, from synthesis and characterization to predicting and verifying the functional applications of this compound.
Q & A
Basic: What synthetic methodologies are commonly employed for Ethyl 3-chloro-4-hydroxybenzoate, and how can reaction conditions be optimized?
Methodological Answer:
this compound is typically synthesized via esterification of 3-chloro-4-hydroxybenzoic acid with ethanol under acidic catalysis. Key optimization steps include:
- Temperature Control: Maintaining 60–80°C to balance reaction rate and byproduct formation .
- Catalyst Selection: Sulfuric acid or p-toluenesulfonic acid (1–5 mol%) improves esterification efficiency .
- Purity Monitoring: Use thin-layer chromatography (TLC) or HPLC to track reaction progress. Post-synthesis, recrystallization in ethanol/water mixtures (7:3 v/v) enhances purity .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Spectroscopic Analysis:
- Chromatography: Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40) ensures purity (>98%) .
Advanced: How can contradictory reports on anaerobic degradation pathways of this compound be resolved?
Methodological Answer:
Conflicting pathways (e.g., chlorophenol vs. hydroxybenzoate intermediates) arise from microbial community differences. To resolve contradictions:
- Controlled Microcosm Studies: Use sediment slurries from uniform sources (e.g., freshwater sediments) and monitor metabolites via LC-MS .
- Stable Isotope Probing (SIP): Track ¹³C-labeled substrates to identify dominant degraders (e.g., Dehalobacter spp. preferentially dechlorinate aromatic rings) .
- Meta-Analysis: Compare kinetic data (e.g., half-life <10 days in adapted communities vs. >30 days in unadapted systems) .
Advanced: What mechanisms underlie microbial reductive dehalogenation of this compound?
Methodological Answer:
- Enzyme Specificity: Reductive dehalogenases (e.g., CprA in Dehalobacter) require corrinoid cofactors to cleave C-Cl bonds. Activity is pH-dependent (optimal pH 7.2–7.5) .
- Electron Donor Optimization: Hydrogen or acetate as electron donors enhances degradation rates (e.g., 0.5 mM H₂ increases dechlorination by 40%) .
- Inhibitor Studies: Add bromoethanesulfonate (a methanogen inhibitor) to isolate dehalogenation activity from competing pathways .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorination agents) .
- Waste Management: Collect organic waste in halogen-resistant containers for incineration .
Advanced: How can researchers validate quantification methods for this compound in complex matrices?
Methodological Answer:
- Matrix Spike Recovery: Spike sediment or microbial culture samples with known concentrations (10–100 ppm) and calculate recovery rates (target: 85–115%) .
- Interference Testing: Analyze co-eluting metabolites (e.g., 4-hydroxybenzoate) using tandem MS to confirm selectivity .
- Calibration Curves: Use 6-point linear regression (R² >0.995) across 0.1–100 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
